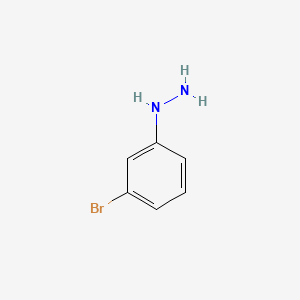

(3-bromophenyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESJTQQZJJTNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193862 | |

| Record name | 3-Bromophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40887-80-7 | |

| Record name | (3-Bromophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40887-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040887807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-bromophenyl)hydrazine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-bromophenyl)hydrazine and its hydrochloride salt are versatile chemical intermediates with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and key applications of this compound, with a particular focus on its role in the synthesis of bioactive molecules. Detailed experimental protocols for its synthesis and purification are presented, alongside a summary of its spectral characteristics. This document aims to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Chemical Structure and Identification

This compound is an aromatic hydrazine derivative characterized by a bromine atom substituted at the meta-position of the phenyl ring. The presence and position of the bromine atom significantly influence the molecule's reactivity and electronic properties.

Chemical Structure:

Table 1: Chemical Identification of this compound and its Hydrochloride Salt

| Identifier | This compound | This compound hydrochloride |

| IUPAC Name | This compound[1][2] | This compound;hydrochloride[1] |

| CAS Number | 34238-64-1[3] | 27246-81-7[4] |

| Molecular Formula | C₆H₇BrN₂[2][3] | C₆H₈BrClN₂[1] |

| Molecular Weight | 187.04 g/mol [1][2][3] | 223.50 g/mol [4] |

| Synonyms | 3-Bromophenylhydrazine, m-Bromophenylhydrazine | (m-Bromophenyl)hydrazine hydrochloride |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| Appearance | White to off-white crystalline solid[3] | Off-white to light brown powder |

| Melting Point | 70 °C[3] | 227-231 °C (decomposes) |

| Boiling Point | 265.50 °C[3] | Not available |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and acetone.[3] | Soluble in DMSO (slightly) and Methanol (slightly). |

| Density | 1.5780 g/cm³[3] | Not available |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Table 3: Spectral Properties of this compound and its Hydrochloride Salt

| Spectrum | This compound | This compound hydrochloride |

| ¹H NMR | Data available from various suppliers.[5] | Spectra available from chemical suppliers.[6] |

| ¹³C NMR | Data available in databases like PubChem.[2] | Data available in databases. |

| IR | Spectral data available in databases. | FTIR and ATR-IR spectra available in PubChem.[1] |

| Mass Spectrometry | GC-MS data available in PubChem.[2] | Not readily available. |

Reactivity and Chemical Properties

The chemical behavior of this compound is primarily dictated by the reactive hydrazine moiety and the substituted phenyl ring.

-

Hydrazone Formation: It readily reacts with aldehydes and ketones to form the corresponding hydrazones. This reaction is fundamental in the synthesis of various heterocyclic compounds and is a key step in the Fischer indole synthesis.[3]

-

Fischer Indole Synthesis: this compound is a common starting material for the Fischer indole synthesis, a powerful method for constructing indole rings, which are prevalent in many biologically active molecules.[7][8] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

-

Coupling Reactions: The bromine atom on the phenyl ring allows for participation in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of more complex molecular architectures.[3]

-

Nucleophilic Substitution: The hydrazine group can act as a nucleophile in substitution reactions.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of a wide range of compounds with potential biological activities.

-

Pharmaceutical Intermediates: It is a precursor for the synthesis of potential drug candidates, including antifungal, antibacterial, and antiviral agents.[3] Derivatives of this compound have been investigated for their potential as anticancer and antimicrobial agents.[3]

-

Agrochemicals: The compound is utilized in the development of new pesticides and herbicides.[4]

-

Material Science: Its derivatives are used in the synthesis of novel polymers and dyes.[4]

Experimental Protocols

Synthesis of this compound from 3-bromoaniline

This protocol is adapted from a patented method for the synthesis of 3-bromophenylhydrazine.[9]

Materials:

-

3-bromoaniline

-

10N Hydrochloric acid

-

Sodium nitrite

-

Sodium metabisulfite

-

Sodium hydroxide

-

Activated carbon

-

Water

-

Ice

Procedure:

-

Diazotization:

-

In a 500 mL beaker, add 200 mL of water and 57.5 mL of 10N hydrochloric acid.

-

While stirring, add 34.6 g of 3-bromoaniline.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of 15 g of sodium nitrite in 30 mL of water, maintaining the temperature at 0-6 °C.

-

Adjust the pH of the system to 1-2.

-

Continue the reaction for 20 minutes, then filter the solution to obtain the diazonium salt filtrate.

-

-

Reduction:

-

In a 2000 mL beaker, dissolve 64 g of sodium metabisulfite and 65 g of sodium hydroxide in 350 mL of water.

-

Cool this solution to 15 °C.

-

Slowly add the previously prepared diazonium salt filtrate. The pH of the solution should be around 7, and the temperature at 15 °C.

-

Stir the reaction mixture for 30 minutes.

-

-

Hydrolysis and Purification:

-

Heat the reaction system to 80 °C and continue stirring.

-

Add 115 mL of hydrochloric acid and continue heating to 97-100 °C.

-

Maintain this temperature for 30 minutes.

-

Add 11 g of activated carbon for decolorization and filter the hot solution.

-

Cool the filtrate to 8 °C to induce crystallization.

-

Filter the crystals and dry the product to obtain this compound.

-

Fischer Indole Synthesis using this compound

The following is a general representation of the Fischer indole synthesis.

Caption: Fischer Indole Synthesis Pathway.

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of heterocyclic systems of medicinal interest. Its well-defined chemical properties and reactivity make it an important tool for researchers in the fields of synthetic chemistry and drug development. This guide provides a foundational understanding of its key characteristics and applications, aiming to facilitate its effective use in the laboratory.

References

- 1. 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H7BrN2 | CID 33758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. leapchem.com [leapchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 40887-80-7|this compound|BLD Pharm [bldpharm.com]

- 6. 3-Bromophenylhydrazine hydrochloride(27246-81-7) 1H NMR spectrum [chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. CN101157636A - Method for preparing 3-bromine phenylhydrazine - Google Patents [patents.google.com]

physical properties of (3-bromophenyl)hydrazine

An In-depth Technical Guide on the Physical Properties of (3-Bromophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Core Physical Properties

This compound is an aromatic hydrazine derivative with the chemical formula C₆H₇BrN₂. It is commonly available as a solid and its physical characteristics are crucial for its handling, storage, and application in various chemical reactions. The hydrochloride salt is also frequently used.

Quantitative Data

The key and its hydrochloride salt are summarized in the table below for easy reference and comparison.

| Property | This compound | This compound HCl | Source(s) |

| Molecular Formula | C₆H₇BrN₂ | C₆H₈BrClN₂ | [1][2][3] |

| Molecular Weight | 187.04 g/mol | 223.50 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline solid | Off-white to light brown powder | [1][5] |

| Melting Point | 70.00 °C (343.15 K) | 227-231 °C (dec.) | [1][6] |

| Boiling Point | 265.50 °C (538.65 K) at 760 Torr; 174-176 °C at 20 Torr | Not applicable | [1] |

| Density | 1.5780 g/cm³ (predicted) | Not available | [1] |

| pKa | 4.91 ± 0.10 (predicted) | Not applicable | |

| Solubility | Generally limited in water; Soluble in organic solvents like ethanol and acetone. | Slightly soluble in DMSO and Methanol. | [1][5] |

Experimental Protocols

Detailed methodologies for determining the key are outlined below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of about 3 mm.

-

The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or Thiele tube).

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1.0°C).

Workflow for Melting Point Determination.

Boiling Point Determination

This protocol is suitable for determining the boiling point of the liquid form of this compound, particularly at reduced pressure.

Methodology:

-

A small volume (a few milliliters) of liquid this compound is placed in a small test tube or a specialized boiling point tube.[7][8]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[7]

-

The assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube, which allows for uniform heating.[7][8]

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8]

-

The heat source is then removed, and the apparatus is allowed to cool.[8]

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[8]

Workflow for Boiling Point Determination.

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for reaction and purification procedures.

Methodology:

-

Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.[9]

-

Add a small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, acetone) to the test tube.[9]

-

Gently agitate the mixture to facilitate dissolution.[9]

-

Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

-

If the substance does not dissolve at room temperature, the mixture can be gently heated to observe any change in solubility with temperature.

Logical Workflow for Solubility Assessment.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally, often using potentiometric titration.

Methodology:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).[10]

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[10]

-

A standardized solution of a strong acid (e.g., HCl) is slowly added in small, known increments using a burette.[10]

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[10]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the hydrazine has been protonated.[11]

Experimental Workflow for pKa Determination.

Spectral Data

Spectral data is essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts and coupling constants are characteristic of the substituted phenyl ring and the hydrazine moiety.[2][12]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature in the mass spectrum.[2]

This guide provides foundational data and methodologies for working with this compound. For specific applications, it is recommended to consult peer-reviewed literature and safety data sheets.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C6H7BrN2 | CID 33758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromophenylhydrazine | SIELC Technologies [sielc.com]

- 4. 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromophenylhydrazine hydrochloride CAS#: 27246-81-7 [m.chemicalbook.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CHM1020L Online Manual [chem.fsu.edu]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

A Comprehensive Technical Guide to (3-Bromophenyl)hydrazine and its Hydrochloride Salt for Advanced Research Applications

This guide provides an in-depth exploration of (3-bromophenyl)hydrazine and its more commonly utilized hydrochloride salt. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data, field-proven insights into its application, and detailed protocols to empower your research endeavors. We will delve into the compound's fundamental properties, synthesis, key applications—most notably the Fischer indole synthesis—and essential safety protocols, all grounded in authoritative scientific literature.

Core Compound Identification and Properties

This compound is an aromatic hydrazine derivative that serves as a versatile building block in organic synthesis. It is commercially available as both a free base and, more frequently, as a hydrochloride salt to enhance stability. Understanding the distinct properties of each form is crucial for experimental design.

This compound (Free Base)

This compound hydrochloride

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of both the free base and its hydrochloride salt, offering a comparative overview for informed selection in experimental setups.

| Property | This compound (Free Base) | This compound hydrochloride | Source(s) |

| Appearance | White to off-white crystalline solid[6] | Off-white to light brown powder[7] | [6][7] |

| Melting Point | 70.0 °C[6] | 227-231 °C (decomposes) | [6] |

| Boiling Point | 265.5 °C[6] | Not available | [6] |

| Solubility | Soluble in ethanol and acetone; limited solubility in water.[6] | Slightly soluble in DMSO and methanol.[7] | [6][7] |

Synthesis of this compound

The synthesis of arylhydrazines like this compound is a well-established process in organic chemistry, typically proceeding through a two-step sequence involving the diazotization of an aniline precursor followed by reduction. The causality behind this choice of pathway lies in the ready availability of anilines and the high efficiency of these classical reactions.

The general synthetic route is as follows:

-

Diazotization: 3-bromoaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

-

Reduction: The diazonium salt is then reduced to the hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride in concentrated hydrochloric acid. Alternatively, reagents like sodium sulfite can be used.

The following diagram illustrates the general workflow for the synthesis of a bromophenylhydrazine, which is analogous for the 3-bromo isomer.

Caption: General synthesis route for this compound.

A similar process is described for the synthesis of 4-bromophenylhydrazine hydrochloride, which involves diazotization of 4-bromoaniline followed by reduction with zinc powder.[8] The crude hydrazine product can then be treated with hydrochloric acid to yield the hydrochloride salt.[8]

Key Applications in Organic Synthesis

This compound is a valuable reagent, primarily utilized as a precursor for the synthesis of heterocyclic compounds. Its derivatives have been investigated for applications in pharmaceuticals and agricultural chemistry.[6]

The Fischer Indole Synthesis

The most prominent application of this compound is in the Fischer indole synthesis , a powerful and versatile reaction for constructing the indole ring system.[9][10] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[9][10] The indole scaffold is a core structural motif in numerous pharmaceuticals, including the triptan class of antimigraine drugs, and natural products.[9][10]

Mechanism: The trustworthiness of the Fischer indole synthesis is underscored by its well-elucidated mechanism, which proceeds through several key steps:

-

Hydrazone Formation: The initial step is the condensation of this compound with a carbonyl compound to form a phenylhydrazone.[11]

-

Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') isomer.[12]

-

-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a-sigmatropic rearrangement (a Claisen-like rearrangement), which is the crucial carbon-carbon bond-forming step.[9][12]

-

Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates a molecule of ammonia, driven by the formation of the stable aromatic indole ring.[9][11]

The choice of acid catalyst is important, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[9][10]

Caption: Mechanism of the Fischer Indole Synthesis.

Synthesis of Other Heterocycles

Beyond indoles, this compound is a precursor to other heterocyclic systems. For instance, it has been used to prepare 6-(3-Bromophenylhydrazono)-7,8,9,11-tetrahydropyrido[2,1-b]quinazoline-11-one, demonstrating its utility in constructing more complex fused ring systems.[7]

Experimental Protocol: Fischer Indole Synthesis of 6-Bromo-2-methylindole

This protocol provides a detailed, self-validating methodology for the synthesis of a substituted indole using this compound hydrochloride. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 6-bromo-2-methylindole from this compound hydrochloride and acetone.

Materials:

-

This compound hydrochloride

-

Acetone

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Hydrazone Formation:

-

In a 100 mL round-bottom flask, dissolve 2.24 g (10 mmol) of this compound hydrochloride in 20 mL of ethanol. Gentle warming may be required. Rationale: The hydrochloride salt is used for its stability. Ethanol serves as a suitable solvent for both reactants.

-

Add 0.87 mL (12 mmol, 1.2 equivalents) of acetone to the solution. Rationale: A slight excess of the ketone ensures complete consumption of the limiting hydrazine reagent.

-

Add 1 mL of glacial acetic acid as a catalyst. Rationale: Acid catalysis accelerates the condensation reaction to form the hydrazone.

-

Stir the mixture at room temperature for 1 hour. A precipitate of the hydrazone may form. The formation can be monitored by Thin Layer Chromatography (TLC).

-

-

Indolization (Cyclization):

-

To the reaction mixture containing the in situ formed hydrazone, add 15 mL of glacial acetic acid. Rationale: Acetic acid serves as both the solvent and the Brønsted acid catalyst for the subsequent cyclization.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) using a heating mantle. Rationale: The-sigmatropic rearrangement and subsequent cyclization steps require thermal energy to overcome the activation barrier.

-

Maintain the reflux for 2-3 hours. Monitor the reaction progress by TLC until the hydrazone spot has been consumed.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into 100 mL of ice-cold water with stirring. This will precipitate the crude indole product. Rationale: The organic product is insoluble in water, causing it to precipitate out from the aqueous acidic solution.

-

Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Rationale: Neutralization removes the acetic acid catalyst and any remaining HCl.

-

Collect the crude solid by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).

-

-

Purification:

-

Recrystallize the crude solid from an ethanol/water mixture to obtain the purified 6-bromo-2-methylindole. Rationale: Recrystallization is a standard technique to purify solid organic compounds by leveraging differences in solubility at different temperatures.

-

Dry the purified crystals under vacuum. Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

-

Safety and Handling

This compound hydrochloride is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Classification: It is classified as causing severe skin burns and eye damage.[5][13] It may also cause respiratory irritation.[13]

-

Handling:

-

Always work in a well-ventilated chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Avoid breathing dust.[13]

-

Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[13]

-

-

Storage:

Conclusion

This compound is a foundational reagent in synthetic organic chemistry, offering a reliable pathway to valuable bromo-substituted indole structures and other heterocyclic systems. A thorough understanding of its properties, synthetic origins, and reaction mechanisms, particularly the Fischer indole synthesis, is essential for its effective and safe utilization in research and development. This guide provides the necessary technical depth and practical protocols to support scientists in leveraging this versatile chemical building block for innovative molecular design and synthesis.

References

- 1. This compound | C6H7BrN2 | CID 33758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 40887-80-7|this compound|BLD Pharm [bldpharm.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 3-Bromophenylhydrazine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 5. 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3-Bromophenylhydrazine hydrochloride CAS#: 27246-81-7 [m.chemicalbook.com]

- 8. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of (3-bromophenyl)hydrazine from 3-bromoaniline

Introduction: The Strategic Importance of (3-bromophenyl)hydrazine

In the landscape of modern pharmaceutical and materials science, this compound stands out as a pivotal molecular scaffold. Its true value lies in its bifunctional nature: the reactive hydrazine moiety serves as a linchpin for constructing nitrogen-containing heterocycles, while the bromo-substituted phenyl ring provides a versatile handle for subsequent cross-coupling reactions. This dual reactivity makes it an indispensable precursor in the synthesis of a multitude of bioactive molecules, most notably in the Fischer indole synthesis for creating complex indole alkaloids, kinase inhibitors, and other drug candidates.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from its readily available precursor, 3-bromoaniline. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, critical process parameters, and the scientific rationale behind each experimental choice, equipping researchers with the knowledge to execute this synthesis with precision, safety, and high efficiency.

The Core Synthesis Pathway: A Two-Stage Approach

The most reliable and widely adopted method for converting an aromatic primary amine like 3-bromoaniline into its corresponding hydrazine is a two-stage process. This pathway leverages fundamental reactions in organic chemistry:

-

Diazotization: The conversion of the primary amino group of 3-bromoaniline into a highly reactive diazonium salt.[1][2]

-

Reduction: The subsequent reduction of the intermediate diazonium salt to the target hydrazine.[3][4]

This sequential approach allows for a controlled transformation, minimizing side reactions and maximizing yield when critical parameters are carefully managed.

Stage 1: Diazotization of 3-Bromoaniline

Diazotization is the cornerstone of this synthesis, converting the nucleophilic amine into a potent electrophile, the diazonium ion, which is susceptible to reduction.[5] The process involves the in situ generation of nitrous acid from sodium nitrite and a strong mineral acid.[6][7][8]

Reaction Mechanism

The transformation proceeds through several well-established steps:

-

Generation of Nitrous Acid: In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).

-

Formation of the Nitrosonium Ion: Further protonation of nitrous acid leads to the loss of a water molecule, generating the highly electrophilic nitrosonium ion (NO⁺).[7][8]

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of 3-bromoaniline attacks the nitrosonium ion.[8]

-

Formation of the Diazonium Ion: A series of proton transfers and the elimination of a water molecule culminate in the formation of the stable 3-bromobenzenediazonium ion, characterized by its N≡N triple bond.[6][7]

Caption: The two-stage mechanism for the diazotization of 3-bromoaniline.

Experimental Protocol: Diazotization

Materials:

-

3-Bromoaniline

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Ice-salt bath.

Procedure:

-

Charge the three-neck flask with 3-bromoaniline and concentrated hydrochloric acid. Stir the mixture to form the aniline hydrochloride salt.

-

Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. This temperature is critical and must be maintained throughout the addition.[2][7][8] The stability of aryl diazonium salts decreases significantly at higher temperatures, which can lead to decomposition and the formation of phenolic impurities.[9]

-

Prepare a solution of sodium nitrite in deionized water and place it in the dropping funnel.

-

Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride slurry. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C, as the reaction is exothermic.

-

After the addition is complete, continue stirring the resulting pale yellow solution or slurry in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

The resulting cold solution of 3-bromobenzenediazonium chloride is not isolated and should be used immediately in the subsequent reduction step due to its potential instability.[10]

| Reagent | Molar Mass ( g/mol ) | Role in Reaction | Key Considerations |

| 3-Bromoaniline | 172.03 | Starting Material | The primary aromatic amine that undergoes diazotization. |

| Hydrochloric Acid | 36.46 | Acid Catalyst & Salt Former | Creates the acidic medium, generates HNO₂, and solubilizes the amine as its hydrochloride salt. Excess is used to prevent side reactions.[6] |

| Sodium Nitrite | 69.00 | Nitrosating Agent Source | Reacts with HCl to form the active nitrosating species, nitrous acid, in situ. |

| Water | 18.02 | Solvent | Used as the reaction medium. |

Stage 2: Reduction of the Diazonium Intermediate

With the 3-bromobenzenediazonium salt prepared, the next critical step is its reduction to this compound. The choice of reducing agent is a key process decision, impacting yield, purity, cost, and environmental footprint.

Selection of Reducing Agent

Several reagents can effectively perform this reduction. The selection often depends on the scale of the synthesis and the desired purity profile of the final product.

| Reducing Agent | Mechanism & Key Features | Advantages | Disadvantages |

| Sodium Sulfite (Na₂SO₃) / Metabisulfite (Na₂S₂O₅) | A widely used, cost-effective method. The reaction likely proceeds through the formation of a diazosulfonate intermediate, which is then further reduced and hydrolyzed to the hydrazine.[4] | High efficiency, low cost, readily available. | May require careful pH control and a final hydrolysis step.[11][12] |

| Stannous Chloride (SnCl₂) | A powerful, classic reducing agent that provides high yields.[3][13] | High reactivity and conversion. | Can result in tin residues in the final product, which are difficult to remove and are undesirable in pharmaceutical applications. |

| L-Ascorbic Acid (Vitamin C) | A "green chemistry" alternative that avoids heavy metals.[14][15] This is particularly valuable for large-scale pharmaceutical manufacturing. | Environmentally benign, metal-free, produces clean product profiles. | May be more expensive than inorganic reducing agents. |

| Zinc Dust (Zn) | An alternative metal-based reducing agent.[3][16] | Effective and relatively inexpensive. | Can also lead to metal contamination and requires acidic conditions. |

For this guide, we will detail the protocol using sodium sulfite, as it represents a robust and scalable balance of efficiency and cost.

Experimental Protocol: Reduction with Sodium Sulfite

Procedure:

-

In a separate large beaker or flask, prepare a solution of sodium sulfite in water. Cool this solution in an ice bath to ~10-15 °C.

-

While stirring vigorously, slowly add the previously prepared cold diazonium salt solution to the sodium sulfite solution. The rate of addition should be controlled to maintain the temperature and manage gas evolution (nitrogen).

-

During the addition, the pH of the solution may be monitored and maintained in a neutral to slightly basic range (pH 7-9) using a base like sodium hydroxide, as specified in some procedures to optimize the formation of the intermediate.[12]

-

Once the addition is complete, allow the reaction to stir for a period (e.g., 30-60 minutes) as it warms to room temperature.

-

To hydrolyze the intermediate and liberate the hydrazine, the mixture is typically heated (e.g., to 80-100 °C) and acidified with a strong acid like HCl.[12]

-

After heating for a sufficient time (e.g., 1-2 hours), the reaction is complete. The mixture is then cooled to initiate precipitation of the product, often as its hydrochloride salt.

Caption: Workflow for the reduction of the diazonium salt to hydrazine.

Product Isolation, Purification, and Characterization

The final phase of the synthesis involves isolating the crude product and purifying it to the standards required by the end-user.

Workup and Purification

Arylhydrazines are basic compounds but are prone to oxidation. Therefore, they are most commonly isolated and stored as their more stable hydrochloride salts.[17]

Procedure:

-

Isolation: After the hydrolysis step, cool the acidic reaction mixture in an ice bath. The this compound hydrochloride should precipitate as a solid.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water or acetone to remove residual impurities.[16]

-

Recrystallization (Optional): For higher purity, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Often, decolorizing with activated carbon is performed before crystallization to obtain a colorless product.[16]

-

Drying: Dry the purified product under vacuum to obtain the final this compound hydrochloride.

Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

| Technique | Expected Result for this compound Hydrochloride |

| Appearance | White to off-white crystalline solid. |

| Melting Point | 227-231 °C (decomposes). |

| ¹H NMR | Characteristic aromatic proton signals in the δ 7.0-7.5 ppm range and broad signals for the -NHNH₃⁺ protons. |

| ¹³C NMR | Six distinct signals for the aromatic carbons, including the carbon bearing the bromine atom. |

| Mass Spec (ESI+) | The mass spectrum will show a peak corresponding to the free base [M+H]⁺ at m/z ~187/189, exhibiting the characteristic isotopic pattern for a bromine-containing compound. |

| Molecular Weight | 223.50 g/mol .[17] |

Critical Safety Considerations

-

Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. Never isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution and use it immediately after preparation.[10]

-

Hydrazine Derivatives: Phenylhydrazines are toxic, potential skin sensitizers, and should be handled with extreme care. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

-

Reagents: Concentrated acids are corrosive. Sodium nitrite is an oxidizer. Handle all chemicals according to their Safety Data Sheet (SDS) guidelines.

Conclusion

The synthesis of this compound from 3-bromoaniline via a diazotization-reduction sequence is a robust and highly adaptable process. Success hinges on a thorough understanding of the reaction mechanisms and meticulous control over key experimental parameters, particularly temperature during the diazotization step. By selecting an appropriate reducing agent, researchers can tailor the synthesis to meet specific purity requirements and scale, from bench-top research to large-scale manufacturing. This guide provides the foundational knowledge and practical protocols necessary to confidently produce this valuable chemical intermediate for its myriad applications in drug discovery and beyond.

References

-

Title: Diazotization Reaction Mechanism - BYJU'S Source: BYJU'S URL: [Link]

-

Title: Reactions of Aryl Diazonium Salts - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Diazotization Reaction Mechanism - Unacademy Source: Unacademy URL: [Link]

-

Title: Diazotization Reaction Mechanism: Steps, Types & Applications Source: Vedantu URL: [Link]

-

Title: Diazotisation - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

-

Title: Lecture 16 : Aromatic Diazonium Salts Source: NPTEL Archive URL: [Link]

-

Title: Diazotization reaction: Mechanism and Uses Source: Online Chemistry notes URL: [Link]

-

Title: Piecing together the puzzle: understanding a mild, metal free reduction method for the large scale synthesis of hydrazines Source: Baxendale Group, University of Durham URL: [Link]

-

Title: One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines Source: SciELO URL: [Link]

- Source: Google Patents (CN102964270B)

-

Title: Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines Source: ACS Publications URL: [Link]

-

Title: Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines Source: ResearchGate URL: [Link]

-

Title: 3-Bromophenylhydrazine hydrochloride Source: PubChem URL: [Link]

-

Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL: [Link]

-

Title: NCERT Solutions for Class 12 Chemistry Chapter 13 Amines Source: BYJU'S URL: [Link]

- Source: Google Patents (CN103387515A)

-

Title: 14.4: Diazotization of Amines - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

- Source: Google Patents (CN101157636A)

-

Title: Lecture 16 Aromatic Diazonium Salts Source: NPTEL Archive URL: [Link]

Sources

- 1. Diazotization Reaction Mechanism [unacademy.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. Diazotisation [organic-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. Diazotization Reaction Mechanism: Steps, Types & Applications [vedantu.com]

- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 12. CN101157636A - Method for preparing 3-bromine phenylhydrazine - Google Patents [patents.google.com]

- 13. scielo.br [scielo.br]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 17. 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-bromophenyl)hydrazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-bromophenyl)hydrazine, a key reagent in organic synthesis, particularly in the construction of indole scaffolds. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis, and its application in the Fischer indole synthesis.

Chemical Identity and Synonyms

The compound with the common name this compound is systematically named according to IUPAC nomenclature. It is also known by several other names in the literature and commercial sources.

| Identifier | Name |

| IUPAC Name | This compound |

| Synonyms | 3-Bromophenylhydrazine, Hydrazine, (3-bromophenyl)- |

The hydrochloride salt of this compound is also commonly used and has the following identifiers:

| Identifier | Name |

| IUPAC Name | This compound;hydrochloride |

| Synonyms | 3-Bromophenylhydrazine hydrochloride, (m-Bromophenyl)hydrazine hydrochloride |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its hydrochloride salt are presented below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 227-231 °C (decomposes) (for hydrochloride salt) | [2][3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | |

| CAS Number | 40887-80-7 | [1] |

Table 2: Physicochemical Properties of this compound hydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₈BrClN₂ | [4][5] |

| Molecular Weight | 223.50 g/mol | [5] |

| CAS Number | 27246-81-7 | [4] |

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound and its subsequent use in the Fischer indole synthesis are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound from 3-bromoaniline via a diazotization reaction followed by reduction.

Experimental Procedure:

-

Diazotization:

-

In a 500ml beaker, add 200ml of water and 57.5ml of 10N hydrochloric acid.

-

While stirring, add 34.6 grams of 3-bromoaniline.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 15 grams of sodium nitrite in 30ml of water, maintaining the temperature at 6°C.

-

Adjust the pH of the system to 1-2.

-

Allow the reaction to proceed for 20 minutes, then filter the solution to remove any impurities, retaining the filtrate which contains the diazonium salt.[1]

-

-

Reduction:

-

In a 2000ml beaker, add 350ml of water and, with stirring, add 64 grams of sodium metabisulfite and 65 grams of sodium hydroxide.

-

After complete dissolution, cool the solution to 15°C.

-

Slowly add the previously prepared filtrate (diazonium salt solution). The pH of the solution should be around 7.

-

Stir the reaction mixture for 30 minutes at 15°C.[1]

-

-

Hydrolysis and Isolation:

-

Heat the reaction mixture to 80°C with stirring.

-

Add 115ml of hydrochloric acid and continue heating to 97-100°C.

-

Maintain this temperature for 30 minutes.

-

Add 11 grams of activated carbon for decolorization and filter the hot solution.

-

Cool the filtrate to 8°C to crystallize the product.

-

Filter the crystals and dry them to obtain this compound. The purity of the product can be assessed by high-performance liquid chromatography (HPLC).[1]

-

Fischer Indole Synthesis of 6-Bromo-2,3-dimethylindole

This protocol provides a representative example of the Fischer indole synthesis using this compound and butan-2-one to yield 6-bromo-2,3-dimethylindole. The Fischer indole synthesis is a versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[5]

Experimental Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add butan-2-one (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The reaction can be monitored by thin-layer chromatography (TLC).

-

-

Indolization:

-

To the hydrazone mixture, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of acetic acid and sulfuric acid.

-

Heat the reaction mixture to reflux (the temperature will depend on the solvent and catalyst used).

-

Maintain the reflux for several hours until the reaction is complete (as indicated by TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 6-bromo-2,3-dimethylindole.

-

Reaction Mechanism: Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone.

The reaction begins with the acid-catalyzed condensation of this compound with a carbonyl compound to form a phenylhydrazone.[5] This is followed by tautomerization to the more reactive ene-hydrazine form.[5] The key step is a[5][5]-sigmatropic rearrangement, which is thermally or acid-promoted, leading to a di-imine intermediate.[5] Subsequent cyclization and elimination of ammonia with rearomatization of the benzene ring affords the final indole product.[5]

References

- 1. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

An Overview of the Solubility of (3-bromophenyl)hydrazine in Organic Solvents

(3-bromophenyl)hydrazine , a significant reagent in chemical synthesis, exists as a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] Its solubility is a critical parameter for its application in various chemical reactions and for the development of pharmaceutical compounds. This technical guide provides an overview of the available information on the solubility of this compound and its hydrochloride salt in organic solvents.

Qualitative Solubility Profile

The hydrochloride salt of this compound is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2] The solubility of this compound in organic solvents is influenced by temperature, with an increase in temperature generally leading to improved solubility.[1]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for predicting its solubility behavior. The table below summarizes key properties of this compound and its hydrochloride salt.

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₆H₇BrN₂[3] | C₆H₈BrClN₂[4] |

| Molecular Weight | 187.04 g/mol [3] | 223.50 g/mol [5] |

| Appearance | White to off-white crystalline solid | Off-white to light brown powder[2] |

| Melting Point | 70.00 °C[1] | 227-231 °C (decomposes)[2][5] |

| Boiling Point | 265.50 °C[1] | 286 °C at 760 mmHg |

| Density | 1.5780 g/cm³[1] | Not specified |

Generalized Experimental Protocol for Solubility Determination

In the absence of a specific published method for this compound, a general gravimetric method for determining the solubility of a solid compound in an organic solvent is outlined below. This protocol provides a foundational approach that can be adapted for the specific compound and solvents of interest.

Objective: To determine the saturation solubility of a solid compound in a given organic solvent at a specific temperature.

Materials:

-

The solid compound of interest (this compound)

-

The selected organic solvent

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3-Bromophenylhydrazine hydrochloride CAS#: 27246-81-7 [m.chemicalbook.com]

- 3. This compound | C6H7BrN2 | CID 33758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-溴苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

Stability of (3-bromophenyl)hydrazine: A Comparative Analysis of its Hydrochloride Salt and Free Base Forms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability profiles of (3-bromophenyl)hydrazine in its hydrochloride salt and free base forms. Understanding the chemical stability of active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and research for ensuring product quality, safety, and efficacy. This document outlines the inherent stability differences between the two forms, potential degradation pathways, and recommended analytical methodologies for stability assessment.

Executive Summary

This compound, a key building block in organic synthesis and pharmaceutical research, is available as both a free base and a hydrochloride salt. The hydrochloride salt of this compound exhibits significantly greater stability compared to its free base counterpart. This enhanced stability is attributed to the protonation of the hydrazine moiety in the salt form, which effectively reduces its nucleophilicity and susceptibility to oxidation, the primary degradation pathway for hydrazines. The free base, with its exposed lone pair of electrons on the nitrogen atoms, is more prone to rapid degradation upon exposure to air, light, and elevated temperatures. This guide details the theoretical basis for this stability difference and provides practical guidance for handling, storage, and analysis.

Core Stability Principles: Hydrochloride Salt vs. Free Base

The stability of aryl hydrazines is intrinsically linked to the reactivity of the hydrazine functional group (-NHNH₂). The lone pair of electrons on the nitrogen atoms makes the free base a potent nucleophile and susceptible to oxidation.

1.1. This compound Free Base:

-

High Reactivity: The presence of the unprotonated hydrazine group makes the free base highly reactive.

-

Susceptibility to Oxidation: The lone pair of electrons is readily available for oxidation, leading to the formation of various degradation products. This process can be accelerated by oxygen, light, heat, and the presence of metal ions.

1.2. This compound Hydrochloride:

-

Enhanced Stability: In the hydrochloride salt, the hydrazine group is protonated to form the hydrazinium ion (-NH₂NH₃⁺Cl⁻). This protonation significantly reduces the availability of the lone pair of electrons on the nitrogen atoms.

-

Reduced Oxidative Degradation: The decreased electron density on the nitrogen atoms makes the hydrochloride salt much less susceptible to oxidation.

The logical relationship illustrating the superior stability of the hydrochloride salt is depicted below.

Spectroscopic Characterization of (3-bromophenyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (3-bromophenyl)hydrazine and its hydrochloride salt, crucial intermediates in synthetic chemistry and drug development. The following sections detail Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Here, we present the available ¹H and ¹³C NMR data for this compound hydrochloride. The data for the free base is less commonly reported; however, characteristic shifts are predicted based on the hydrochloride data.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound hydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.4 (br s) | Broad Singlet | 3H | -NHNH₃⁺ |

| 7.3-7.0 (m) | Multiplet | 4H | Aromatic Protons |

Note: The broad singlet at 10.4 ppm is characteristic of the acidic protons of the hydrazinium ion and can exchange with D₂O. The aromatic region shows a complex multiplet due to the meta-substitution pattern.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound and its Hydrochloride

| This compound hydrochloride | This compound (free base) | Assignment |

| 149.5 | ~148.0 | C-N |

| 131.0 | ~130.5 | C-Br |

| 130.5 | ~130.0 | Aromatic CH |

| 123.0 | ~122.5 | Aromatic CH |

| 121.0 | ~120.5 | Aromatic CH |

| 112.5 | ~112.0 | Aromatic CH |

Note: The chemical shifts for the free base are estimated to be slightly upfield compared to the hydrochloride salt due to the absence of the electron-withdrawing ammonium group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound hydrochloride was obtained using the KBr wafer technique.[1]

Table 3: IR Spectroscopic Data for this compound hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Strong, Broad | N-H stretching (hydrazinium ion) |

| 1600-1580 | Medium | N-H bending |

| 1500-1400 | Strong | Aromatic C=C stretching |

| ~1100 | Medium | C-N stretching |

| ~780 | Strong | C-H out-of-plane bending (meta-substitution) |

| ~700 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum for this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 188 | High | [M+2]⁺• (presence of ⁸¹Br) |

| 186 | High | [M]⁺• (presence of ⁷⁹Br) |

| 107 | Medium | [M - Br]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Note: The presence of bromine is clearly indicated by the characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (¹⁸⁶ and ¹⁸⁸).

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra were recorded on a Varian A-60 or equivalent NMR spectrometer operating at a frequency of 60 MHz for protons.[1] Samples were dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the hydrochloride salt, the broad proton signal of the hydrazinium group is observable, which would be absent in the free base.

IR Spectroscopy Protocol

The infrared spectrum of this compound hydrochloride was obtained using a Bruker Tensor 27 FT-IR or a similar instrument.[1] The sample was prepared as a KBr wafer.[1] A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded over the range of 4000-400 cm⁻¹. An alternative method mentioned is Attenuated Total Reflectance (ATR) using a DuraSamplIR II accessory.[1]

Mass Spectrometry Protocol

The mass spectrum of this compound was acquired using a GC-MS system.[2] The sample was introduced into the gas chromatograph, where it was vaporized and separated on a capillary column. The separated components were then introduced into the mass spectrometer. Electron ionization (EI) was used as the ionization source. The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

References

discovery and history of substituted phenylhydrazines

An In-depth Technical Guide to the Discovery and History of Substituted Phenylhydrazines

Executive Summary

Phenylhydrazine and its substituted derivatives represent a class of compounds whose discovery was not merely an incremental step in organic chemistry but a revolutionary leap that unlocked entire fields of study. First synthesized by Hermann Emil Fischer in 1875, phenylhydrazine's unique reactivity provided the key to deciphering the complex structures of carbohydrates, a feat that earned him the 1902 Nobel Prize in Chemistry.[1] Beyond this seminal role, the development of the Fischer indole synthesis in 1883 established substituted phenylhydrazines as indispensable building blocks for heterocyclic chemistry, paving the way for countless pharmaceuticals, dyes, and agrochemicals.[2][3] This guide provides a comprehensive exploration of the discovery, historical significance, synthesis, and broad-ranging applications of these pivotal chemical entities. It is designed to offer not just a historical narrative, but a field-proven perspective on the causality behind experimental choices and the enduring legacy of this remarkable class of molecules.

Chapter 1: The Serendipitous Discovery of Phenylhydrazine

The history of phenylhydrazine begins with one of the most influential figures in organic chemistry, Hermann Emil Fischer. While working in the laboratory of Adolf von Baeyer at the University of Strasbourg, Fischer was investigating the derivatives of hydrazine. In 1875, in what has been described as an accidental discovery, he successfully prepared the first aromatic hydrazine derivative: phenylhydrazine.[4][5][6]

Fischer's initial synthesis was elegant in its chemical logic. He started with aniline, a readily available aromatic amine. By treating aniline with sodium nitrite in the presence of a strong acid, he formed a phenyl diazonium salt. This intermediate is highly reactive due to the excellent leaving group potential of dinitrogen gas (N₂). The critical step was the controlled reduction of this diazonium salt using sulfite salts, which carefully added the elements of hydrogen across the nitrogen-nitrogen bond without cleaving it, yielding phenylhydrazine.[7][8] This discovery was not just a novel compound synthesis; it provided chemists with a new reagent whose unique properties would soon prove transformative.[5]

Timeline of Key Developments

Caption: Workflow for the classical identification of sugars using phenylhydrazine.

Chapter 3: The Fischer Indole Synthesis: A Gateway to Heterocycles

Eight years after his initial discovery, Fischer unveiled another monumental application for his reagent. In 1883, he reported that heating the phenylhydrazone of an aldehyde or ketone with an acid catalyst induced a cyclization reaction to produce an indole , a vital aromatic heterocyclic scaffold. [2][9]This reaction, now known as the Fischer indole synthesis , remains one of the most important and widely used methods for preparing substituted indoles. [3][10] The indole ring is a core structural motif in a vast array of natural products (e.g., the amino acid tryptophan, the neurotransmitter serotonin) and synthetic pharmaceuticals, including the triptan class of antimigraine drugs. [2][11]

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a series of well-defined steps. The causality of the process relies on the initial formation of the hydrazone, followed by an acid-catalyzed intramolecular rearrangement. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring. [11]

Caption: Key mechanistic stages of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole

This protocol is a classic example of the Fischer indole synthesis, demonstrating the cyclization of a pre-formed hydrazone. [2][7]The self-validating nature of this protocol lies in the distinct physical changes and the isolation of a crystalline product with a known melting point.

Part A: Formation of Acetophenone Phenylhydrazone [7]1. Reaction Setup: In a suitable flask, combine acetophenone (0.33 mol) and phenylhydrazine (0.33 mol). 2. Heating: Warm the mixture on a steam bath for 1 hour. The viscosity will change as the reaction proceeds. 3. Crystallization: Dissolve the hot mixture in 80 mL of 95% ethanol. Induce crystallization by agitating or scratching the inside of the flask. 4. Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol (25 mL). 5. Verification: The resulting acetophenone phenylhydrazone should be a crystalline solid. A melting point can be taken to verify purity.

Part B: Fischer Indole Cyclization [7]1. Reaction Setup: In a 1-L beaker, intimately mix the freshly prepared acetophenone phenylhydrazone (0.25 mol) with powdered anhydrous zinc chloride (250 g). Note: Zinc chloride is a Lewis acid catalyst and is highly hygroscopic. 2. Heating: Immerse the beaker in an oil bath preheated to 170°C. Stir the mixture vigorously. The solid mass will become liquid within 3-4 minutes. 3. Reaction: After the mixture liquefies, remove the beaker from the heat and continue to stir for 5 minutes. The reaction is exothermic and will evolve fumes. 4. Workup - Solidification: To prevent the reaction mixture from solidifying into an unmanageable mass, add 200 g of clean sand and stir thoroughly to create a friable solid. 5. Isolation: Allow the mixture to cool. Digest the solid overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc salts. 6. Purification: Filter the crude solid (a mixture of sand and product). Boil the solid with 600 mL of 95% ethanol, decolorize with activated carbon (Norit), and filter while hot. 7. Crystallization: Allow the ethanolic filtrate to cool to room temperature. The 2-phenylindole will crystallize. Collect the pure product by filtration and wash with cold ethanol. 8. Verification: The final product is a crystalline solid with a melting point of 188-189°C.

Chapter 4: Modern Synthesis and Methodologies

The foundational method for synthesizing phenylhydrazine remains the diazotization of an aniline followed by reduction. [7]For substituted phenylhydrazines, the process is analogous, starting with a substituted aniline. Modern protocols have optimized this process for yield and safety.

General Synthesis of a Substituted Phenylhydrazine Hydrochloride

This protocol outlines the general steps for preparing a compound like 4-bromophenylhydrazine hydrochloride, a common reagent. [9][12] Step 1: Diazotization

-

Acidic Solution: Suspend the starting aniline (e.g., 4-bromoaniline) in concentrated hydrochloric acid and water.

-

Cooling: Chill the mixture to 0–5°C in an ice-salt bath. Maintaining this low temperature is critical to prevent the diazonium salt from decomposing.

-

Diazotizing Agent: Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

Step 2: Reduction

-

Reducing Agent: Prepare a solution of a reducing agent. While historically sodium sulfite was used, modern methods may employ reagents like stannous chloride or zinc powder in acid. [12]2. Addition: Slowly add the cold diazonium salt solution to the reducing solution, again controlling the temperature.

-

Reaction: Allow the reaction to proceed until the reduction is complete.

Step 3: Isolation and Purification

-

Precipitation: The product, typically the hydrochloride salt, will precipitate from the solution.

-

Filtration: Collect the crude solid by vacuum filtration.

-

Purification: Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture or leaching with acetone) to obtain the pure substituted phenylhydrazine hydrochloride. [12]

Parameter Condition Rationale / Field Insight Diazotization Temp. 0–5 °C The diazonium salt intermediate is thermally unstable. Exceeding this temperature leads to decomposition and significantly lower yields. Acidity Strong Acid (HCl) Ensures the formation of nitrous acid from sodium nitrite and stabilizes the resulting diazonium salt. [12] Reducing Agent Zn/HCl, SnCl₂, Na₂SO₃ The choice of reducing agent can impact yield, purity, and waste disposal. Zn/HCl is effective but generates metal waste. [12] | Product Form | Hydrochloride Salt | The salt form is generally more stable, less prone to oxidation, and easier to handle and store than the free base. |

Chapter 5: A Broad Spectrum of Applications

The utility of substituted phenylhydrazines extends far beyond their historical roots. They are foundational intermediates in numerous sectors.

| Application Area | Specific Use | Examples & Causality |

| Pharmaceuticals | Indole Synthesis | Triptans (Sumatriptan): Used for migraines, synthesized via Fischer indole synthesis. [2][11] |

| Pyrazolone Synthesis | Antipyrine: One of the first fully synthetic drugs, an analgesic and antipyretic. | |

| Agrochemicals | Fungicides & Herbicides | Phenylhydrazone derivatives exhibit potent fungicidal activity against various plant pathogens. [13] |

| Analytical Chemistry | Carbonyl Detection | Formation of phenylhydrazones with distinct melting points allows for the qualitative identification of aldehydes and ketones. [14] |

| Dye Industry | Azo Dyes & Pigments | Serve as precursors for various dyes, leveraging the reactive hydrazine group. |

| Medical Research | Inducing Anemia | Phenylhydrazine is used in animal models to induce acute hemolytic anemia for studying hematopoietic system responses. [8] |

Chapter 6: Safety and Toxicological Profile

Phenylhydrazine and its derivatives must be handled with care. They are classified as toxic and are readily absorbed through the skin. [6][10][15]

-

Acute Effects: Toxic if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. [10][16]* Chronic Effects: Phenylhydrazine is a suspected human carcinogen and mutagen. [6][17]Repeated exposure can cause damage to the blood (hemolytic anemia), liver, and kidneys. [15][17]* Sensitization: May cause an allergic skin reaction (contact dermatitis). [16] Handling Recommendations:

-

Always use under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [16]* Avoid creating dust or aerosols.

-

Store away from strong oxidizing agents in a cool, dry, well-ventilated area. [10]

References

-

Organic Syntheses. (n.d.). 2-Phenylindole. Retrieved from [Link]

-

Slideshare. (n.d.). Preparation of 2-phenylindole. Retrieved from [Link]

-

Chaudhari, S. (2022, August 29). Synthesis of 2phenyl indole by using phenylhydrazone. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Practice 15. SYNTHESIS OF 2-PHENYLINDOLE. Retrieved from [Link]

-

NobelPrize.org. (n.d.). Emil Fischer – Nobel Lecture. Retrieved from [Link]

-

El Tamiz. (n.d.). EMIL FISCHER Syntheses in the purine and sugar group. Retrieved from [Link]

- Google Patents. (n.d.). CN102382010A - Preparation process for 4- bromo phenyl hydrazine.

-

Scribd. (n.d.). Sintesis de 2-Fenilindol. Retrieved from [Link]

-

Alfa Aesar. (2010, December 3). Phenylhydrazine - SAFETY DATA SHEET. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phenylhydrazine. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Bromophenyl hydrazide. Retrieved from [Link]

- Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.

-

Science History Institute. (n.d.). Emil Fischer. Retrieved from [Link]

-

RSC Advances. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

-

NobelPrize.org. (n.d.). The Nobel Prize in Chemistry 1902 - Award ceremony speech. Retrieved from [Link]

-

179 Seconds. (2024, April 25). The Nobel Prize in Chemistry 1902 - Emil Fischer. YouTube. Retrieved from [Link]

-

Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

chemeurope.com. (n.d.). Phenylhydrazine. Retrieved from [Link]

-